tert-butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate
Description
- The tert-butyl carbamate group can be introduced using tert-butyl chloroformate and a suitable amine.
- The reaction is typically carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Properties
IUPAC Name |
tert-butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-14(10-11-18-16(20)22-17(2,3)4)19-15(21-12)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPPTDCXMOWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials
-
Formation of the Oxazole Ring:
- The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-halo ketone and an amide.
- Reaction conditions often include the use of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Oxidation typically affects the oxazole ring or the phenyl group, leading to the formation of corresponding oxides or hydroxylated products.
-
Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- These reactions may reduce the oxazole ring or the carbamate group, leading to the formation of amines or alcohols.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the phenyl group.
- Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products:
Oxidation Products: Oxides, hydroxylated derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted oxazole or phenyl derivatives.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules such as pharmaceuticals and agrochemicals.
- It can serve as a precursor for the synthesis of other heterocyclic compounds.
Biology:
- In biological research, the compound can be used to study the interactions of carbamates with biological targets such as enzymes and receptors.
- It may also be used in the development of enzyme inhibitors or activators.
Medicine:
- The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs.
- It can be used to develop novel therapeutic agents targeting specific diseases.
Industry:
- In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
- It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. The oxazole ring and phenyl group can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, further modulating the compound’s biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors.
Receptors: It can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-phenylethyl)carbamate
- tert-Butyl N-(2-(4-methylphenyl)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group, they differ in the substituents attached to the ethyl chain. The presence of the oxazole ring in tert-butyl N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]carbamate makes it unique compared to the others.
- Reactivity: The oxazole ring can participate in additional chemical reactions, such as electrophilic aromatic substitution, which may not be possible with the other compounds.
- Biological Activity: The unique structure of this compound may confer distinct biological activities, making it a valuable compound for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
